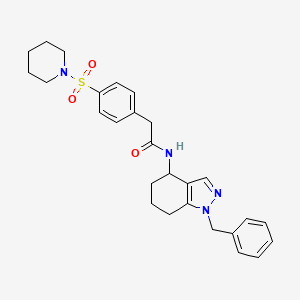
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPIP belongs to a class of compounds known as sulfonylpiperazines, which have been shown to exhibit a variety of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory conditions. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is its relatively low potency compared to other PDE4 inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for the study of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent derivatives of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine that exhibit improved pharmacological properties. Another area of interest is the investigation of the effects of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine on other biological processes, such as neuronal signaling and cardiovascular function. Additionally, the potential use of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions, warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 4-bromobenzenesulfonyl chloride with 4-pyridin-3-ylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in its pure form.
Scientific Research Applications
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory conditions.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4S2/c16-13-3-5-14(6-4-13)24(20,21)18-8-10-19(11-9-18)25(22,23)15-2-1-7-17-12-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQAMKKJNWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl 1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7551382.png)

![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551399.png)
![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)
![1-N-(3-methylphenyl)-3-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7551443.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)